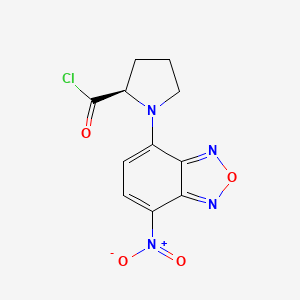

(R)-(+)-NBD-Pro-COCl

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-(4-nitro-2,1,3-benzoxadiazol-7-yl)pyrrolidine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN4O4/c12-11(17)8-2-1-5-15(8)6-3-4-7(16(18)19)10-9(6)13-20-14-10/h3-4,8H,1-2,5H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQYXPYABMCADZ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=C(C3=NON=C23)[N+](=O)[O-])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C2=CC=C(C3=NON=C23)[N+](=O)[O-])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659853 | |

| Record name | 1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-prolyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159717-69-8 | |

| Record name | R(+)-NBD-ProCZ | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159717-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-prolyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-NBD-Pro-COCl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to (R)-(+)-NBD-Pro-COCl: A Chiral Derivatizing Agent for Enantioselective Analysis

Executive Summary

(R)-(+)-N-4-(nitrobenzo-2-oxa-1,3-diazole)-L-prolyl chloride, or (R)-(+)-NBD-Pro-COCl, is a highly effective chiral derivatizing agent (CDA) designed for the enantioselective analysis of chiral amines and alcohols. Its unique trifunctional structure, comprising a fluorescent NBD reporter, a chiral L-proline scaffold, and a reactive acyl chloride group, enables a powerful analytical strategy. By reacting with a racemic mixture of analytes, it forms stable, highly fluorescent diastereomeric amides or esters. These diastereomers, possessing distinct physicochemical properties, can be baseline-separated on standard achiral High-Performance Liquid Chromatography (HPLC) columns. The intense fluorescence of the NBD moiety allows for ultra-sensitive detection via HPLC with fluorescence detection (HPLC-FLD), making it an indispensable tool in pharmaceutical drug development, metabolomics, and quality control, where the determination of enantiomeric purity is critical.

Introduction: The Challenge of Chiral Separation

In the life sciences, the three-dimensional structure of a molecule is intrinsically linked to its biological function. Enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. The infamous case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, underscores the critical need for robust methods to separate and quantify enantiomers.

Direct separation on chiral stationary phases (CSPs) is a common approach, but it often requires extensive method development. An alternative and highly effective strategy is indirect chiral separation .[1][2][3] This method involves reacting the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA).[2][4] This reaction converts the enantiomers into diastereomers, which, unlike enantiomers, have different physical properties (e.g., boiling points, solubility, and chromatographic retention) and can be separated using conventional, achiral analytical techniques.[1][4] this compound exemplifies the power of this approach, offering the dual advantages of creating separable diastereomers and attaching a highly sensitive fluorescent tag in a single step.[5]

Core Principles of this compound

Molecular Structure and Functionality

The efficacy of this compound stems from its intelligently designed structure, where each component serves a distinct analytical purpose:

-

NBD (4-nitrobenzo-2-oxa-1,3-diazole) Group: This is a fluorogenic reporter. The parent NBD-Cl is non-fluorescent but becomes intensely fluorescent upon reaction with primary or secondary amines.[6] This "turn-on" fluorescence provides a high signal-to-noise ratio, enabling highly sensitive detection.[7]

-

(R)-Proline Scaffold: This fixed chiral center is the cornerstone of the reagent's utility. It provides the stereochemical reference needed to convert the analyte enantiomers into diastereomers.

-

Acyl Chloride (-COCl) Group: This is a highly reactive functional group that readily undergoes nucleophilic acyl substitution with the amino or hydroxyl groups of the target analyte, forming stable amide or ester linkages.[8][9][10][11]

Mechanism of Action: Nucleophilic Acyl Substitution

The derivatization reaction is a classic nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen (of an amine) or oxygen (of an alcohol) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base is required to neutralize the HCl byproduct, driving the reaction to completion.[9][10]

The Principle of Diastereomer Formation

The analytical power of this compound lies in its ability to transform an analytical challenge into a straightforward separation. Reacting the single enantiomer of the CDA with a racemic analyte creates a mixture of two diastereomers, which can be easily separated.

-

(R)-NBD-Pro-COCl + (R)-Analyte → (R,R)-Diastereomer

-

(R)-NBD-Pro-COCl + (S)-Analyte → (R,S)-Diastereomer

These two products have different spatial arrangements and, therefore, different interaction profiles with the stationary phase of an HPLC column, resulting in different retention times.

Sources

- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 2. Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis, Optical Properties, and Antiproliferative Evaluation of NBD-Triterpene Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

(R)-(+)-NBD-Pro-COCl: A Comprehensive Technical Guide to its Principle of Action for Chiral Amine Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Chirality and a Fluorescent Solution

In the realm of pharmaceutical sciences and organic chemistry, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify individual enantiomers is a critical aspect of drug development, quality control, and metabolic studies. (R)-(+)-N- (7-Nitro-2,1,3-benzoxadiazol-4-yl)-L-prolyl chloride, or (R)-(+)-NBD-Pro-COCl, has emerged as a powerful tool in this pursuit. It is a pre-column derivatization reagent designed for the chiral separation of primary and secondary amines and alcohols by High-Performance Liquid Chromatography (HPLC). This guide provides an in-depth exploration of the core principles governing its action, from the initial chemical reaction to the final fluorescent detection and chiral discrimination.

Core Principle of Action: From Racemate to Separable Diastereomers

The efficacy of this compound as a chiral derivatizing agent lies in its ability to convert a mixture of enantiomeric amines into a mixture of diastereomers. Diastereomers, unlike enantiomers, possess different physical and chemical properties, which allows for their separation using standard, achiral chromatographic techniques[1]. The principle of action can be dissected into two key stages: the derivatization reaction and the chromatographic separation.

The Derivatization Reaction: A Nucleophilic Acyl Substitution

The core of the derivatization process is a nucleophilic acyl substitution reaction. The highly reactive acyl chloride (-COCl) group of this compound readily reacts with the nucleophilic primary or secondary amine group of the analyte. This reaction proceeds via a nucleophilic addition-elimination mechanism, forming a stable amide bond[2][3][4].

The reaction can be generalized as follows:

This compound + (R/S)-Amine → (R,R)-NBD-Pro-Amide + (R,S)-NBD-Pro-Amide + HCl

A crucial aspect of this reaction is the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic[5].

Reaction Mechanism:

The mechanism involves a two-step process:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate[2][3].

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. A subsequent deprotonation of the nitrogen atom by a base yields the final amide product[3].

Caption: Mechanism of derivatization of a chiral amine with this compound.

The Role of the NBD Fluorophore: Enabling Sensitive Detection

The 7-nitro-2,1,3-benzoxadiazole (NBD) moiety is a key component of the derivatizing agent. While this compound itself is weakly fluorescent, the resulting NBD-amide derivatives exhibit strong fluorescence[6]. This "turn-on" fluorescence is a result of an intramolecular charge transfer (ICT) from the newly formed amino group (the donor) to the electron-withdrawing nitro group (the acceptor) on the benzoxadiazole ring system[7]. This property allows for the highly sensitive detection of the derivatized analytes using a fluorescence detector, often reaching femtomole detection limits[8].

Chiral Discrimination: The Principle of Diastereomeric Separation

The introduction of the chiral (R)-proline scaffold from the derivatizing agent to the chiral analyte results in the formation of a pair of diastereomers: (R,R) and (R,S). These diastereomers, having different three-dimensional arrangements, exhibit distinct physicochemical properties. This difference in properties is the cornerstone of their separation by HPLC on a standard achiral stationary phase, such as C18[9].

The separation is based on the differential interactions of the diastereomers with the stationary phase. The varied spatial orientation of the substituents around the two chiral centers leads to differences in how each diastereomer interacts with the stationary phase through mechanisms such as hydrophobic interactions, hydrogen bonding, and dipole-dipole interactions. This results in different retention times, allowing for their resolution and quantification[10][11]. For instance, it has been observed that when using this compound, the diastereomer formed from the (R)-configured amine often elutes before the diastereomer from the (S)-configured amine in normal-phase chromatography[8].

Caption: Principle of diastereomeric separation on an achiral HPLC column.

Quantitative Data and Photophysical Properties

The selection of an appropriate analytical method relies on understanding the quantitative aspects of the derivatizing agent and its products. The following table summarizes key photophysical properties of NBD-derivatives, which are essential for setting up the fluorescence detector.

| Property | Value | Source |

| Excitation Wavelength (λex) | ~460-503 nm | [12] |

| Emission Wavelength (λem) | ~530-541 nm | [12] |

| Molar Absorptivity (ε) | Varies with solvent and analyte | - |

| Fluorescence Quantum Yield (ΦF) | Highly solvent and analyte dependent | - |

Note: The exact photophysical properties can vary depending on the solvent environment and the specific structure of the derivatized amine. It is recommended to determine the optimal excitation and emission wavelengths for each specific application.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the derivatization of a chiral amine with this compound and subsequent analysis by HPLC.

Materials and Reagents

-

This compound

-

Analyte containing a primary or secondary amine

-

Anhydrous Acetonitrile (ACN), HPLC grade

-

Anhydrous Pyridine or Triethylamine

-

Boric acid buffer (0.1 M, pH 8.5)

-

Hydrochloric acid (HCl), 0.1 M

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Derivatization Procedure

-

Reagent Preparation:

-

Prepare a 10 mM solution of this compound in anhydrous acetonitrile. This solution should be prepared fresh daily and protected from light and moisture.

-

Prepare a 1 M solution of pyridine or triethylamine in anhydrous acetonitrile.

-

Prepare a 1 mg/mL stock solution of the amine analyte in a suitable solvent.

-

-

Reaction:

-

In a microcentrifuge tube, add 50 µL of the amine analyte solution.

-

Add 100 µL of the 0.1 M boric acid buffer (pH 8.5).

-

Add 100 µL of the 10 mM this compound solution.

-

Add 10 µL of the 1 M pyridine or triethylamine solution.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture at 60°C for 30 minutes in a heating block, protected from light.

-

-

Reaction Quenching:

-

After incubation, cool the reaction mixture to room temperature.

-

Add 50 µL of 0.1 M HCl to quench the reaction and neutralize the excess base.

-

Vortex the mixture for 30 seconds.

-

-

Sample Preparation for HPLC:

-

Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

-

HPLC Analysis

-

Column: Reversed-phase C18 (4.6 x 250 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

Fluorescence Detector: λex = 470 nm, λem = 530 nm

-

Gradient Program:

-

0-5 min: 30% B

-

5-25 min: 30% to 70% B (linear gradient)

-

25-30 min: 70% B

-

30.1-35 min: 30% B (column re-equilibration)

-

Caption: Experimental workflow for chiral amine analysis using this compound.

Conclusion: A Versatile Tool for Chiral Separations

This compound stands as a robust and sensitive chiral derivatizing agent, offering a reliable solution to the analytical challenge of enantiomeric separation. Its principle of action, rooted in the formation of diastereomers with distinct chromatographic behavior and equipped with a highly fluorescent reporter group, provides a powerful platform for researchers in drug discovery, pharmacology, and analytical chemistry. By understanding the core principles of its reactivity, the nuances of diastereomeric separation, and by adhering to optimized experimental protocols, scientists can effectively harness the capabilities of this reagent to achieve accurate and sensitive quantification of chiral amines.

References

-

Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. (2023). Impactfactor. [Link]

-

Specific Proline and Hydroxyproline Detection Method by Post-column Derivatization for High-performance Liquid Chromatography. (n.d.). J-STAGE. [Link]

-

Normal- and reverse-phase HPLC separations of fluorescent (NBD) lipids. (n.d.). PubMed. [Link]

-

Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. (2025). ResearchGate. [Link]

-

Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. (2023). ResearchGate. [Link]

-

Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. (2025). ResearchGate. [Link]

-

HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016). PubMed. [Link]

-

reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis. (n.d.). Doc Brown's Chemistry. [Link]

-

reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide. [Link]

-

Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy. (2025). NIH. [Link]

-

Chiral derivatization protocol used for determining the ee of a chiral primary amine via derivatization with 2-formylphenyl boronic acid and (S)-BINOL. (n.d.). ResearchGate. [Link]

-

Direct chiral HPLC separation on CSPs. (n.d.). Chiralpedia. [Link]

-

HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016). NIH. [Link]

-

Comparative study on separation of diastereomers by HPLC. (2025). ResearchGate. [Link]

-

Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. (2023). NIH. [Link]

-

Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. (1982). PubMed. [Link]

-

(Oxidopyridyl)Porphyrins of Different Lipophilicity: Photophysical Properties, ROS Production and Phototoxicity on Melanoma Cells Under CoCl 2 -Induced Hypoxia. (2025). MDPI. [Link]

-

Synthesis, and evaluation of photophysical properties of a potential DPP-derived photosensitizer for photodynamic therapy with D-A-D architecture. (2024). PMC. [Link]

-

(Oxidopyridyl)Porphyrins of Different Lipophilicity: Photophysical Properties, ROS Production and Phototoxicity on Melanoma Cells Under CoCl2-Induced Hypoxia. (2025). PubMed. [Link]

-

the reaction of acyl chlorides with ammonia and primary amines. (n.d.). Chemguide. [Link]

-

Acid chloride reaction with amine. (2024). Reddit. [Link]

Sources

- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. reddit.com [reddit.com]

- 6. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]

- 11. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to (R)-(+)-NBD-Pro-COCl: Properties, Structure, and Application in Chiral Separations

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-N- (7-nitro-2,1,3-benzoxadiazol-4-yl)-L-prolyl chloride, commonly known as (R)-(+)-NBD-Pro-COCl, is a highly valuable chiral derivatizing agent employed in the stereochemical analysis of various chiral molecules.[1] This technical guide provides a comprehensive overview of its chemical properties, structure, and its application in the enantiomeric separation of chiral compounds, particularly amines and alcohols, using high-performance liquid chromatography (HPLC) with fluorescence detection. As a senior application scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific principles and practical insights to empower researchers in their analytical endeavors.

Physicochemical Properties and Structure

This compound is a light yellow to brown crystalline powder.[2] It is sensitive to moisture and heat and should be stored under an inert atmosphere at refrigerated temperatures (0-10°C).[2] The molecule incorporates a proline scaffold, which provides the chiral center for diastereomeric differentiation, and a 7-nitro-2,1,3-benzoxadiazole (NBD) fluorophore, which allows for highly sensitive fluorescence detection.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉ClN₄O₄ | [3] |

| Molecular Weight | 296.67 g/mol | [3] |

| Appearance | Light yellow to Brown powder to crystal | [2] |

| Purity | >98.0% (HPLC) | [2] |

| Optical Purity | min. 99.0% ee | [2] |

| Storage Temperature | Refrigerated (0-10°C) | [2] |

| Fluorescence Excitation | ~470 nm | [4] |

| Fluorescence Emission | ~540 nm | [4] |

Structural Elucidation and Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the NBD ring, as well as the protons of the proline ring. The chemical shifts would be influenced by the electron-withdrawing nitro group and the benzoxadiazole ring system.

-

¹³C NMR: The carbon NMR spectrum would display resonances for the carbonyl carbon of the acyl chloride, the carbons of the proline ring, and the carbons of the NBD moiety. The chemical shifts of the aromatic carbons would be in the typical downfield region for such systems.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the acyl chloride (typically in the range of 1770-1815 cm⁻¹), the N-O stretching of the nitro group (around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹), and C-H stretching and bending vibrations of the aromatic and proline rings.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of COCl and fragmentation of the NBD and proline rings.

Mechanism of Chiral Derivatization and Separation

The primary application of this compound is as a chiral derivatizing agent. It reacts with chiral nucleophiles, such as primary and secondary amines or alcohols, to form stable diastereomeric amides or esters, respectively.[1] These diastereomers, having different physical properties, can then be separated using achiral chromatographic techniques like reversed-phase HPLC.

The derivatization reaction is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the HCl generated during the reaction.[4]

The separation of the resulting diastereomers by HPLC is based on the differential interactions between the diastereomers and the stationary phase. The fixed chirality of the (R)-proline in the derivatizing agent creates two distinct three-dimensional structures when coupled with the (R) and (S) enantiomers of the analyte. These differences in shape and polarity lead to different retention times on the chromatographic column.

Experimental Protocol: Enantiomeric Separation of Proline

This protocol provides a detailed methodology for the derivatization of a racemic mixture of D- and L-proline with this compound and subsequent separation by normal-phase HPLC. This method is adapted from a validated procedure for a similar NBD-based derivatization.[5]

Reagents and Materials

-

This compound

-

D-Proline and L-Proline standards

-

Ethanol (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Hexane (HPLC grade)

-

Pyridine (anhydrous)

-

Reaction vials

-

HPLC system with fluorescence detector

-

Chiral HPLC column (e.g., CHIRALPAK IA or similar)

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Prepare stock solutions of D-proline and L-proline (e.g., 2 mg/mL) in ethanol.

-

Prepare a racemic proline solution by mixing equal volumes of the D- and L-proline stock solutions.

-

-

Preparation of Derivatizing Reagent Solution:

-

Prepare a fresh solution of this compound (e.g., 4 mg/mL) in anhydrous ethanol.

-

-

Derivatization Reaction:

-

In a reaction vial, mix 100 µL of the racemic proline solution with 100 µL of the this compound solution.

-

Add a small amount of pyridine (e.g., 2 µL) to catalyze the reaction and neutralize HCl.

-

Seal the vial and heat at 60°C for 10 minutes.[5]

-

After cooling to room temperature, the sample is ready for HPLC analysis.

-

-

HPLC Analysis:

-

Column: CHIRALPAK-IA (250 x 4.6 mm, 5 µm)[5]

-

Mobile Phase: A mixture of hexane and ethanol with 0.1% TFA. The exact ratio should be optimized for best separation (e.g., starting with 80:20 hexane:ethanol).[6]

-

Flow Rate: 0.6 mL/min[5]

-

Column Temperature: 40°C[5]

-

Injection Volume: 10 µL[5]

-

Fluorescence Detection: Excitation at 470 nm, Emission at 540 nm.[4]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]

- 5. impactfactor.org [impactfactor.org]

- 6. researchgate.net [researchgate.net]

Foreword: The Challenge of Chirality in Modern Analytics

An In-Depth Technical Guide to the Derivatization Mechanism of (R)-(+)-NBD-Pro-COCl

In the realms of pharmacology, biochemistry, and environmental analysis, the chirality of a molecule is not a trivial detail; it is often the very determinant of its biological activity, efficacy, and toxicity. The differential effects of enantiomers—non-superimposable mirror-image molecules—necessitate their accurate separation and quantification. Direct separation on chiral stationary phases can be costly and require extensive method development. An alternative and powerful strategy is indirect separation, which involves derivatizing the enantiomeric mixture with a chiral agent to form diastereomers. These diastereomers, having distinct physical properties, can then be resolved using standard, achiral chromatography. This guide provides a deep dive into the mechanism and application of one of the preeminent reagents in this field: (R)-(+)-4-Nitro-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole, or this compound.

Deconstructing the Reagent: A Trifecta of Functionality

This compound is a sophisticated chiral derivatizing agent engineered for high-sensitivity analysis. Its efficacy stems from the synergistic action of its three core components: a fluorophore, a chiral auxiliary, and a reactive group.

-

The NBD Fluorophore (7-nitro-2,1,3-benzoxadiazole): The NBD group is the signaling component of the reagent. In its native state as part of the NBD-Cl or NBD-Pro-COCl molecule, it is non-fluorescent.[1] However, upon reaction with a primary or secondary amine, it is converted into a highly fluorescent derivative.[1][2] This "light-up" property is ideal for trace analysis, as it minimizes background signal from the unreacted reagent. Furthermore, the NBD moiety's fluorescence is highly sensitive to the polarity of its local environment, a phenomenon known as solvatochromism.[3] This property can provide additional information about the analyte's binding site in complex biological systems.

-

The (R)-Proline Chiral Auxiliary: The proline ring is the chiral selector. Its rigid, cyclic structure and defined (R)-stereochemistry provide a fixed chiral environment. When NBD-Pro-COCl reacts with a racemic analyte (a 50:50 mixture of R and S enantiomers), it forms two distinct diastereomers: (R,R)-NBD-Pro-Analyte and (R,S)-NBD-Pro-Analyte. These diastereomers are no longer mirror images and possess different three-dimensional shapes, leading to different physical properties and, crucially, differential interaction with the HPLC stationary phase, which enables their separation.[4]

-

The Acyl Chloride Reactive Group (-COCl): The acyl chloride is the engine of the derivatization reaction. The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effects of both the adjacent oxygen and chlorine atoms.[5][6] This high electrophilicity makes it extremely susceptible to attack by nucleophiles such as the amino (-NH₂) and hydroxyl (-OH) groups present on analyte molecules, driving the derivatization reaction to completion efficiently and often under mild conditions.[4][7]

The Derivatization Mechanism: A Nucleophilic Acyl Substitution

The core reaction between this compound and nucleophilic analytes (amines, alcohols) is a classic nucleophilic acyl substitution . The process can be broken down into three fundamental steps: nucleophilic attack, elimination of the leaving group, and deprotonation.

Mechanism with Primary and Secondary Amines

Amines are strong nucleophiles and react readily with NBD-Pro-COCl. The reaction proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine analyte attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, pushing the electrons onto the oxygen atom and forming a negatively charged tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the C=O double bond, and in doing so, ejects the most stable leaving group: the chloride ion (Cl⁻).

-

Deprotonation: The resulting product is a protonated amide, which carries a positive charge on the nitrogen atom. A weak base, typically pyridine added to the reaction mixture, removes this proton to neutralize the molecule, yielding the final, stable, and highly fluorescent NBD-prolyl-amide diastereomer. The base also neutralizes the hydrogen chloride (HCl) byproduct formed in the reaction.

Caption: Figure 1: Derivatization with a Primary Amine

Mechanism with Alcohols

Alcohols are weaker nucleophiles than amines but react under similar principles, often requiring heat to proceed at a practical rate.[8] The product is a diastereomeric ester.

-

Nucleophilic Attack: The lone pair on the alcohol's oxygen atom attacks the carbonyl carbon of NBD-Pro-COCl, forming the tetrahedral intermediate.

-

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl and expelling the chloride ion.

-

Deprotonation: The resulting product is a protonated ester (an oxonium ion). Pyridine deprotonates this intermediate to yield the final, stable NBD-prolyl-ester diastereomer and HCl.[7][9]

Caption: Figure 2: Derivatization with an Alcohol

Causality Behind Experimental Choices

A robust derivatization protocol is a self-validating system. The choice of each parameter is critical for ensuring the reaction is complete, quantitative, and free of confounding side products.

| Parameter | Typical Choice | Rationale & Causality |

| Solvent | Dry, aprotic (e.g., benzene, acetonitrile) | The acyl chloride group is highly reactive and will readily hydrolyze with water or react with protic solvents (a process called solvolysis). Using a dry, aprotic solvent prevents reagent degradation and ensures it reacts exclusively with the target analyte.[10] |

| Catalyst/Base | Pyridine or Triethylamine | A weak, non-nucleophilic base serves two purposes: 1) It catalyzes the reaction by activating the nucleophile. 2) It neutralizes the HCl byproduct, which would otherwise protonate the amine analyte, rendering it non-nucleophilic and halting the reaction.[4] |

| Temperature | 50-80 °C | While the reaction with amines can occur at room temperature, moderate heating (e.g., 50°C for amines, 80°C for alcohols) increases the reaction rate, ensuring complete derivatization in a reasonable timeframe (typically 1-2 hours).[8] |

| Stoichiometry | Excess Derivatizing Reagent | Using a molar excess of NBD-Pro-COCl relative to the analyte helps to drive the reaction equilibrium towards the product side, ensuring that even trace amounts of the analyte are completely derivatized for accurate quantification.[11] |

Analytical Workflow: From Derivatization to Detection

The ultimate goal of derivatization is to enable analysis. The typical workflow involves pre-column derivatization followed by separation and detection using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Caption: Figure 3: HPLC-FLD Analytical Workflow

Experimental Protocol: General Method for Derivatization

This protocol is adapted from established methodologies and serves as a validated starting point for method development.[8]

Reagents & Materials:

-

This compound

-

Analyte (amine or alcohol)

-

Dry Benzene or Acetonitrile (HPLC Grade)

-

Pyridine (Anhydrous)

-

Reaction Vials (e.g., 2 mL amber glass)

-

Heating block or water bath

-

5% Sodium Bicarbonate (NaHCO₃) solution (for workup)

-

Ethyl Acetate (for extraction)

Procedure:

-

Prepare Reagent Solution: Prepare a 40 mM solution of this compound in dry benzene. This solution is sensitive to moisture and should be prepared fresh.

-

Prepare Analyte Solution: Prepare a 1 mM solution of the analyte in dry benzene containing 2% (v/v) pyridine.

-

Reaction: In a clean reaction vial, mix 0.5 mL of the analyte solution with 0.5 mL of the reagent solution.

-

Incubation: Tightly cap the vial and incubate.

-

For amines : Incubate at 50 °C for 1 hour.

-

For alcohols : Incubate at 80 °C for 1-2 hours.

-

-

Cooling: After incubation, allow the reaction mixture to cool to room temperature.

-

Workup (Optional but Recommended): To remove excess unreacted NBD-Pro-COCl, perform a liquid-liquid extraction. Add 1 mL of 5% NaHCO₃ solution to the vial, vortex, and then extract the derivatized analyte with 1 mL of ethyl acetate. The organic layer contains the stable derivative. Alternatively, solid-phase extraction (SPE) can be used.

-

Sample for HPLC: The resulting organic solution can be directly injected or evaporated to dryness and reconstituted in the mobile phase for HPLC-FLD analysis.

HPLC-FLD Parameters

| Parameter | Typical Setting |

| Column | Reversed-Phase C18 or Normal-Phase Silica |

| Mobile Phase | Acetonitrile/Water or Hexane/Isopropanol gradients |

| Excitation λ | ~470-485 nm[4][8] |

| Emission λ | ~530-540 nm[4][8] |

| Elution Order | When using R(+)-NBD-Pro-COCl with normal-phase chromatography, the diastereomer formed from the R-analyte typically elutes before the diastereomer from the S-analyte. This order is reversed if S(-)-NBD-Pro-COCl is used.[4] |

Trustworthiness: Reagent Handling and Protocol Validation

Scientific integrity demands robust and reproducible results. This begins with the proper handling of the derivatizing agent and validation of the analytical method.

-

Stability and Storage: this compound is an acyl chloride and is therefore highly reactive and sensitive to moisture.[10] It should be stored in a tightly sealed container, protected from light, and refrigerated under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[12]

-

Protocol Validation: Any analytical method developed using this reagent must be validated to ensure its trustworthiness. Key validation parameters include:

-

Specificity: Ensuring no interference from matrix components.

-

Linearity: Demonstrating a proportional response to analyte concentration.

-

Limit of Detection (LOD) & Quantification (LOQ): Establishing the lowest concentration that can be reliably detected and quantified.

-

Precision & Accuracy: Confirming the reproducibility and closeness of results to the true value.

-

Reaction Completeness: Verifying that the derivatization reaction proceeds to completion under the chosen conditions.

-

Conclusion

This compound stands as a testament to elegant chemical design. By combining a light-up fluorophore, a stereochemically defined chiral center, and a highly efficient reactive group, it provides a powerful and reliable tool for the challenging task of enantiomeric resolution. Understanding the underlying nucleophilic acyl substitution mechanism is paramount for any scientist seeking to harness its full potential. The causality-driven approach to protocol design—from the choice of an aprotic solvent to the inclusion of a base—transforms a series of steps into a self-validating system, ensuring the generation of accurate, trustworthy, and high-impact data for researchers, scientists, and drug development professionals alike.

References

-

Chattopadhyay, A. (1990). Spectroscopic and ionization properties of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled lipids in model membranes. Biochemistry, 29(39), 9116-9123.

-

Barone, V., et al. (2007). A spectroscopic study of the optical properties of a nitrobenzoxadiazole derivative in solution. Chemical Physics Letters, 437(4-6), 262-266.

-

Gherghel, A., et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Molecules, 28(16), 6149.

-

Shrivastava, A., & Chattopadhyay, A. (2007). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. Photochemistry and Photobiology, 83(5), 1079-1087.

- Santa Cruz Biotechnology, Inc. (n.d.).

-

Santa Cruz Biotechnology, Inc. (n.d.). NBDs Product Information. Santa Cruz Biotechnology.

-

Imai, K., et al. (1995). Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. Journal of Chromatography A, 704(1), 241-247.

-

MedChemExpress. (n.d.). NBD-Cl (NBD chloride) Product Information. MedChemExpress.

-

Cole-Parmer. (n.d.). NBD chloride, 98% Material Safety Data Sheet. Cole-Parmer.

-

Tokyo Chemical Industry Co., Ltd. (n.d.). This compound Product Information. TCI Chemicals.

-

Tokyo Chemical Industry Co., Ltd. (n.d.). Fluorescence Detection Labeling Reagents (for Hydroxy Groups). TCI Chemicals.

-

Tokyo Chemical Industry Co., Ltd. (n.d.). HPLC Labeling Reagents Brochure. TCI Chemicals.

-

Chem-Impex International. (n.d.). 4-(N-Chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole. Chem-Impex.

-

Clark, J. (2023). Reactions of Acyl Chlorides with Alcohols. Chemistry LibreTexts.

-

Biotium, Inc. (n.d.). NBD Chloride Product Information. Biotium.

-

Kozikowski, A. P., et al. (1997). Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor. Journal of Medicinal Chemistry, 40(16), 2435-2439.

-

Brewer, M. E., et al. (2020). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ACS Omega, 5(10), 5129-5135.

-

Clark, J. (n.d.). Explaining the reaction between acyl chlorides and alcohols - addition / elimination. Chemguide.

- BenchChem. (2025).

-

Clark, J. (n.d.). Reaction between acyl chlorides and alcohols - addition / elimination. Chemguide.

-

LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. Chemistry LibreTexts.

-

Dojindo Molecular Technologies, Inc. (n.d.). Derivatization Reagent for HPLC NBD-F. Dojindo.

-

Wang, Y., et al. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis, 12(5), 721-731.

-

Abdalla, A. A., & El-Kimary, E. I. (2011). The application of 7-chloro-4-nitrobenzoxadiazole and 4-fluoro-7-nitro-2,1,3-benzoxadiazole for the analysis of amines and amino acids using high-performance liquid chromatography. GU J Sci, 24(4), 679-697.

-

Abdalla, A. A., & El-Kimary, E. I. (2011). The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino. DergiPark.

- Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.

- Al-Saeed, S. (n.d.).

-

Chen, Y. C., et al. (2012). HPLC-FLD Determination of NBD-cholesterol, Its Ester and Other Metabolites in Cellular Lipid Extracts. Journal of Food and Drug Analysis, 20(4), 819-826.

-

Dóka, A., & Dóka, E. (2011). Derivatization Methods in GC and GC/MS. InTech.

-

Saputri, F. A., & Pratiwi, R. (2023). 4-CHLORO-7-NITROBENZOFURAZAN (NBD-CL) AS PRE AND POST-COLUMN DERIVATIZATION REAGENT FOR AMINE GROUPS ANALYSIS USING CHROMATOGRAPHY: A MINI-REVIEW. International Journal of Applied Pharmaceutics, 15(1), 20-23.

-

Wudy, S. A., et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry, 415, 2967–2978.

-

El-Kassem, L. A., et al. (2019). Reaction of NBD-Cl with primary amines. ResearchGate.

-

Organic Chemistry Explained. (2020, April 28). 002 Alcoholysis of an acid chloride [Video]. YouTube.

-

Shpigun, O. A., et al. (2017). Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry. Journal of Analytical Chemistry, 72(10), 1050-1057.

- Gardener, M. (2012). Community Ecology: Analytical Methods Using R and Excel. NHBS.

-

Gardener, M. (2012). Community Ecology: Analytical Methods Using R and Excel. Pelagic Publishing.

Sources

- 1. biotium.com [biotium.com]

- 2. mdpi.com [mdpi.com]

- 3. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound | 159717-69-8 | TCI AMERICA [tcichemicals.com]

- 9. youtube.com [youtube.com]

- 10. cloudfront.zoro.com [cloudfront.zoro.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to (R)-(+)-NBD-Pro-COCl: Principles and Applications in Chiral Analysis

Introduction

In the landscape of modern analytical chemistry, particularly within pharmaceutical and biological research, the accurate determination of enantiomeric purity is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and sensitive analytical methodologies. (R)-(+)-4-Nitro-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole, commonly known as (R)-(+)-NBD-Pro-COCl, has emerged as a powerful chiral derivatizing agent for the enantioselective analysis of primary and secondary amines, as well as alcohols. This technical guide provides an in-depth exploration of the core fluorescence properties, reaction mechanisms, and practical applications of this compound, designed for researchers, scientists, and drug development professionals.

Core Principles of NBD-Based Fluorescence

The utility of this compound as a derivatizing agent is intrinsically linked to the photophysical properties of its 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore. The fluorescence of NBD derivatives is governed by an intramolecular charge transfer (ICT) process.[1] The NBD scaffold possesses a strongly electron-withdrawing nitro group, which serves as the ICT acceptor. Upon reaction with a nucleophile, such as an amine or alcohol, at the 4-position, the newly introduced electron-donating group acts as an ICT donor. This donor-acceptor architecture is fundamental to the fluorescence of the resulting adduct.[1]

Initially, this compound itself is weakly fluorescent. The derivatization reaction leads to a significant enhancement of fluorescence, a "turn-on" response, which is highly advantageous for sensitive detection.[2]

Environmental Sensitivity and Solvatochromism

A key characteristic of the NBD fluorophore is its pronounced environmental sensitivity.[3] The fluorescence emission spectrum, quantum yield, and lifetime of NBD derivatives are highly dependent on the polarity of the local microenvironment.[2][3] This phenomenon, known as solvatochromism, arises from the significant change in the dipole moment of the NBD group upon photoexcitation.[3]

In polar, protic solvents like water, NBD-amine adducts tend to exhibit lower fluorescence quantum yields due to non-radiative decay pathways facilitated by hydrogen bonding.[1] Conversely, in nonpolar, aprotic environments, such as the hydrophobic binding pocket of a protein or in organic solvents, the fluorescence quantum yield is significantly enhanced, and the emission maximum typically shifts to shorter wavelengths (a blue shift).[3] This property is not only crucial for understanding the fluorescence behavior of the derivatized analytes but also enables the use of NBD-labeled molecules as probes for studying biomolecular interactions and local environments.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The following is a representative synthetic route:

Mechanism: The lone pair of electrons on the nitrogen (of an amine) or oxygen (of an alcohol) atom of the analyte acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion. The reaction is typically carried out in the presence of a base, such as pyridine, which serves to neutralize the hydrochloric acid byproduct and can also act as a nucleophilic catalyst, accelerating the reaction. [4]

Experimental Protocol: Derivatization of Chiral Amines and Alcohols

The following is a general protocol for the derivatization of chiral amines and alcohols with this compound for HPLC analysis.

Detailed Steps:

-

Sample Preparation: Dissolve the chiral amine or alcohol in an anhydrous aprotic solvent (e.g., benzene, toluene, or acetonitrile) to a concentration of approximately 1 mM.

-

Reagent Preparation: Prepare a fresh solution of this compound in the same anhydrous solvent (e.g., 40 mM).

-

Derivatization: In a reaction vial, combine the analyte solution with the this compound solution. Add a small amount of pyridine (e.g., 2% v/v of the final solution).

-

Reaction: Tightly cap the vial and incubate the mixture at an elevated temperature. Typical conditions are 50 °C for 1 hour for amines and 80 °C for 1-2 hours for alcohols.

-

Work-up: After cooling to room temperature, the excess reagent can be removed by liquid-liquid extraction (e.g., washing with a dilute sodium bicarbonate solution) or by solid-phase extraction (SPE).

-

Analysis: The resulting solution containing the diastereomeric derivatives is then ready for HPLC analysis.

Trustworthiness of the Protocol: This protocol incorporates a work-up step to remove excess derivatizing agent. This is crucial as the hydrolyzed reagent can be fluorescent and interfere with the analysis. The stability of the formed amide or ester derivatives ensures that they do not decompose during the analytical process.

Quantitative Data and Fluorescence Properties

The fluorescence characteristics of the NBD-derivatized analytes are critical for their sensitive detection. While specific quantum yield and lifetime data for a wide range of this compound adducts are not extensively reported, the general properties of NBD-amine adducts provide valuable insights.

| Parameter | Typical Value/Range | Notes | Reference |

| Excitation Maximum (λex) | 460 - 480 nm | In organic solvents. | [5] |

| Emission Maximum (λem) | 530 - 550 nm | In organic solvents. | [5] |

| Quantum Yield (Φ) | 0.008 - 0.04 (in water) | Highly solvent dependent; generally higher in non-polar solvents. | [1] |

| Fluorescence Lifetime (τ) | 2 - 7 ns | Dependent on the local environment and the nature of the attached analyte. | [2] |

| Molar Extinction Coefficient (ε) | ~20,000 - 30,000 M⁻¹cm⁻¹ | [2] |

Expert Insights: The significant Stokes shift (the difference between the excitation and emission maxima) of NBD derivatives is advantageous as it minimizes self-absorption and improves the signal-to-noise ratio in fluorescence measurements. The high molar extinction coefficient contributes to the high sensitivity of detection.

Application in Chiral HPLC Separation

The primary application of this compound is the determination of the enantiomeric composition of chiral amines and alcohols. The derivatization converts the enantiomeric pair into a pair of diastereomers, which have different physicochemical properties and can be separated on a standard achiral HPLC column.

| Analyte | Separation Factor (α) | Resolution (Rs) | HPLC Conditions | Reference |

| 2-Hexanol | 1.2 | - | Normal Phase | [5] |

| 1-Phenylethylamine | 1.37 | - | Normal Phase | [5] |

| Various Amines | - | 3.23 - 4.32 | Normal Phase | [5] |

| Various Alcohols | - | 2.99 - 4.10 | Normal Phase | [5] |

Causality in Separation: The separation of the diastereomers is based on the differential interactions between the diastereomers and the stationary phase. The chiral center of this compound and the chiral center of the analyte create a unique three-dimensional structure for each diastereomer. These structural differences lead to variations in their interaction with the stationary phase, resulting in different retention times.

Method Development Considerations:

-

Column Choice: Standard achiral columns, such as C18 for reversed-phase or silica for normal-phase HPLC, are used.

-

Mobile Phase: The choice of mobile phase is critical for optimizing the separation. For normal-phase HPLC, mixtures of hexane and isopropanol are common. For reversed-phase HPLC, acetonitrile/water or methanol/water gradients are typically employed.

-

Detection: Fluorescence detection is used, with excitation and emission wavelengths set appropriately for the NBD fluorophore (typically around 470 nm and 540 nm, respectively).

-

Elution Order: When using this compound, the diastereomer formed from the R-enantiomer of the analyte often elutes before the diastereomer of the S-enantiomer in normal-phase chromatography. The use of the corresponding (S)-(-)-NBD-Pro-COCl will reverse the elution order, which can be a useful tool for peak confirmation. [5]

Conclusion

This compound is a highly effective and versatile chiral derivatizing agent for the enantioselective analysis of amines and alcohols. Its utility is founded on the sensitive and environmentally responsive fluorescence of the NBD moiety, which allows for highly sensitive detection. The formation of stable diastereomers enables their separation by standard achiral HPLC, providing a robust method for the determination of enantiomeric purity. This guide has outlined the fundamental principles, synthetic and analytical protocols, and key data associated with the use of this compound, providing researchers with the necessary knowledge to effectively implement this powerful analytical tool in their work.

References

-

Mukherjee, S., & Chattopadhyay, A. (2015). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. International journal of molecular sciences, 16(8), 17830–17847. [Link]

-

Imai, K., et al. (1989). Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. Journal of Chromatography A, 461, 3-10. [Link]

- Chattopadhyay, A., & Mukherjee, S. (1993). Red edge excitation shift of a NBD-labeled phospholipid in vesicles: a new membrane surface probe. Biochemistry, 32(14), 3804–3811.

- Ghosh, P. B., & Whitehouse, M. W. (1968). 7-Chloro-4-nitrobenzo-2-oxa-1, 3-diazole: a new fluorigenic reagent for amino acids and other amines. The Biochemical journal, 108(1), 155–156.

-

Zhang, Y., et al. (2020). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews, 49(19), 7075-7115. [Link]

-

Hardee, D. J., Kovalchuke, L., & Lambert, T. H. (2010). Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions. Journal of the American Chemical Society, 132(14), 5002–5003. [Link]

Sources

- 1. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sciencemadness Discussion Board - Synthesis of amino acid chlorides - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

(R)-(+)-NBD-Pro-COCl excitation and emission spectra

An In-depth Technical Guide to (R)-(+)-NBD-Pro-COCl: Principles and Applications in Chiral Analysis

Abstract

This technical guide provides a comprehensive overview of (R)-(+)-4-Nitro-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole, commonly known as this compound. This molecule is a specialized, chiral fluorescent labeling reagent designed for the highly sensitive determination of enantiomeric purity for alcohols and amines. We will delve into the core principles of the 7-nitrobenzo-2-oxa-1,3-diazole (NBD) fluorophore, the specific reactivity of the NBD-Pro-COCl derivative, its characteristic excitation and emission spectra, and the environmental factors that influence its fluorescence. This guide provides field-proven, step-by-step protocols for derivatization and subsequent analysis by High-Performance Liquid Chromatography (HPLC), making it an essential resource for researchers, scientists, and professionals in drug development and synthetic chemistry.

The NBD Fluorophore: Core Principles

The utility of this compound is rooted in the unique photophysical properties of its core fluorophore, 7-nitrobenzo-2-oxa-1,3-diazole (NBD). First introduced in 1968, NBD and its derivatives have become invaluable tools in biochemical and biomedical research.[1][2]

"Turn-On" Fluorescence Mechanism

NBD derivatives containing a halogen at the 4-position, such as 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), are typically non-fluorescent or only weakly fluorescent.[2][3] This is because the halogen is a poor electron-donating group. The fluorescence mechanism is based on an intramolecular charge transfer (ICT) process, where the nitro group acts as a potent electron acceptor.[2] Fluorescence is activated when a suitable electron-donating group is attached to the 4-position.

Upon reaction with a primary or secondary amine, the halogen is displaced via a nucleophilic aromatic substitution (SNAr) reaction.[1] The resulting NBD-amine adduct is highly fluorescent, exhibiting a significant "turn-on" response that forms the basis of its use as a labeling agent.[3][4]

Environmental Sensitivity (Solvatochromism)

A defining characteristic of NBD adducts is their pronounced environmental sensitivity.[5][6] The fluorescence quantum yield of NBD-amines is often low in polar, protic solvents like water but increases significantly in nonpolar, aprotic environments such as within a protein's hydrophobic pocket or, pertinently for HPLC, the environment of a reversed-phase column.[5][7] This phenomenon, known as solvatochromism, is attributed to a large change in the dipole moment of the NBD group upon photoexcitation and makes it an excellent probe for reporting on its local microenvironment.[5]

This compound: A Specialized Chiral Reagent

This compound is a sophisticated evolution of the basic NBD-Cl structure, engineered for a specific analytical purpose: chiral discrimination.

-

NBD Fluorophore: Provides the mechanism for highly sensitive fluorescence detection.

-

(R)-Proline Moiety: Serves as a chiral auxiliary. It has a fixed, known stereochemistry.

-

Chloroformyl Group (-COCl): This is a highly reactive acyl chloride functional group that readily reacts with nucleophiles like the hydroxyl groups of alcohols (forming esters) and the amino groups of primary/secondary amines (forming amides).[8]

When a racemic or scalemic mixture of a chiral amine or alcohol reacts with the enantiomerically pure this compound, it forms a pair of diastereomers. Unlike enantiomers, which have identical physical properties, diastereomers have different properties and can therefore be separated using standard chromatographic techniques like HPLC.[8][9]

Spectroscopic Profile of NBD-Pro Derivatives

The critical aspect for any fluorescence-based assay is a clear understanding of the probe's excitation and emission characteristics.

Excitation and Emission Maxima

Following the derivatization reaction with an alcohol or amine, the resulting stable NBD-proline ester or amide adduct exhibits strong fluorescence. The optimal spectral characteristics for detection are:

-

Excitation Maximum (λex): ~470 nm

-

Emission Maximum (λem): ~540 nm

These values are consistent for diastereomers derived from both alcohols and amines and fall within the spectral range of standard fluorescence detectors used in HPLC systems.[8][9][10] The resulting emission is a bright, easily detectable green-yellow fluorescence.

Quantitative Spectroscopic Data

The following table summarizes the key spectral properties for NBD derivatives, providing a reference for instrument setup and experimental design.

| Property | Value | Notes | Reference |

| Excitation Maximum (λex) | ~470 nm | For NBD-Pro-COCl derivatives. | [8][10] |

| Emission Maximum (λem) | ~540 nm | For NBD-Pro-COCl derivatives. | [8][10] |

| Molar Extinction Coefficient (ε) | ~22,000 - 25,000 M⁻¹cm⁻¹ | For NBD-amine adducts in methanol. Value is solvent dependent. | [7][11] |

| Fluorescence Quantum Yield (Φ) | Highly Solvent-Dependent | Can be very low (<0.01) in water but increases significantly (e.g., 0.3 in MeOH) in nonpolar environments. | [7] |

Experimental Workflow: Chiral Derivatization for HPLC Analysis

The primary application of this compound is to determine the enantiomeric excess (e.e.) of a chiral analyte. This workflow is a self-validating system; the successful separation and detection of two distinct peaks for a racemic standard confirms the validity of the method for analyzing unknown samples.

Diagram of the Derivatization and Analysis Workflow

Caption: Workflow for Chiral Analysis using this compound.

Step-by-Step Derivatization Protocol

This protocol is a robust starting point based on established methods.[8][9] Optimization may be required for specific analytes. Causality: The use of anhydrous (dry) solvents and a base is critical. The chloroformyl group is highly susceptible to hydrolysis by water, which would deactivate the reagent. A base like pyridine acts as a catalyst and scavenges the HCl byproduct generated during the reaction, driving it to completion.

Materials:

-

Chiral analyte (alcohol or amine)

-

This compound

-

Anhydrous Benzene or Toluene (or other suitable aprotic solvent)

-

Anhydrous Pyridine

-

Reaction vials with screw caps

-

Heating block or water bath

Procedure:

-

Analyte Solution Preparation: Prepare a ~1 mM solution of the chiral alcohol or amine in anhydrous benzene containing 2% (v/v) anhydrous pyridine.

-

Labeling Reagent Preparation: Prepare a ~40 mM solution of this compound in anhydrous benzene. This solution should be prepared fresh to minimize degradation.

-

Reaction Incubation: In a reaction vial, mix equal volumes of the analyte solution and the labeling reagent solution (e.g., 0.5 mL of each).

-

Seal and Heat: Tightly cap the vial and incubate the mixture.

-

For amines : Heat at 50°C for 1 hour.

-

For alcohols : Heat at 80°C for 1-2 hours.

-

-

Cooling and Workup: After incubation, cool the reaction mixture to room temperature.

-

Quenching Excess Reagent: The unreacted, excess this compound must be removed as it can interfere with the analysis. This can be achieved by:

-

Liquid-Liquid Extraction: Wash the benzene solution with a 5% sodium bicarbonate (NaHCO₃) aqueous solution.

-

Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., silica or an amine-based sorbent) to retain the excess polar reagent.

-

-

Sample Preparation for HPLC: After workup, the organic phase containing the derivatized analyte is collected, evaporated to dryness under a stream of nitrogen, and reconstituted in the HPLC mobile phase for injection.

HPLC System Configuration

-

Chromatographic Column: A standard reversed-phase column (e.g., C18, 5 µm particle size, 4.6 x 250 mm) is typically effective for separating the resulting diastereomers.

-

Mobile Phase: A gradient of acetonitrile and water (often with a modifier like 0.1% trifluoroacetic acid) is a common starting point. Isocratic elution may also be suitable depending on the separation factor.

-

Fluorescence Detector: Set the detector to an excitation wavelength of 470 nm and an emission wavelength of 540 nm .[8]

-

Data Analysis: The enantiomeric excess (% e.e.) is calculated from the integrated peak areas of the two diastereomers (A1 and A2) using the formula: % e.e. = |(A1 - A2) / (A1 + A2)| * 100.

Applications in Research and Drug Development

The precise determination of enantiomeric composition is paramount in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities.

-

Optical Purity Determination: The primary application is the accurate measurement of the optical purity of synthetic chiral intermediates and final active pharmaceutical ingredients (APIs).[8][9]

-

High-Sensitivity Quantification: The strong fluorescence of the NBD tag allows for detection limits in the sub-picomole range, making it ideal for analyzing trace amounts of material.[8]

-

Process Chemistry and Quality Control: This method can be used to monitor the stereochemical outcome of asymmetric reactions and to ensure batch-to-batch consistency in a manufacturing setting.

-

Metabolite Analysis: It can be adapted to analyze chiral metabolites in biological matrices after appropriate sample cleanup.

Conclusion

This compound stands as a powerful and highly effective analytical tool for researchers engaged in asymmetric synthesis and drug development. Its clever design combines the high sensitivity of the environmentally-responsive NBD fluorophore with a robust chiral auxiliary, enabling the straightforward separation and quantification of enantiomers. By converting a difficult-to-separate enantiomeric pair into an easy-to-separate diastereomeric pair, this reagent simplifies a complex analytical challenge. The well-defined excitation and emission spectra at approximately 470 nm and 540 nm, respectively, ensure compatibility with standard laboratory equipment, making this method both accessible and reliable for ensuring the stereochemical integrity of chiral molecules.

References

-

Interchim. (n.d.). NBD-Cl, NBD-F. FluoProbes®. Retrieved from [Link]

-

Darwish, I. A., Al-Majed, A. A., & Al-Obaid, A. M. (2022). Reaction of NBD-Cl with primary amines. ResearchGate. Retrieved from [Link]

-

Yi, L., Zhang, J., & Xi, Z. (2018). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. RSC advances, 8(59), 33795–33819. Retrieved from [Link]

-

Luchowski, R., Chib, R., & Gryczynski, I. (2012). Fluorescence Applications for Structural and Thermodynamic Studies of Membrane Protein Insertion. ResearchGate. Retrieved from [Link]

-

Shrivastava, A., & Chattopadhyay, A. (2020). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. Molecules, 25(23), 5562. Retrieved from [Link]

-

Amaro, M., Filipe, H. A. L., Hof, M., & Loura, L. M. S. (2017). Fluorescence of nitrobenzoxadiazole (NBD) labeled lipids in model membranes is connected not to lipid mobility, but to probe location. Physical Chemistry Chemical Physics, 19(34), 23046–23057. Retrieved from [Link]

-

Xiang, Y., et al. (2018). New NBD-based fluorescent probes for biological thiols. ResearchGate. Retrieved from [Link]

-

Yi, L., et al. (2018). NBD-based synthetic probes for sensing small molecules and proteins: Design, sensing mechanisms and biological applications. ResearchGate. Retrieved from [Link]

-

Lee, M. H., & Lim, C. (2024). Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy. ACS sensors, 9(3), 1235–1248. Retrieved from [Link]

-

El-Kimary, E. I., Khamis, E. F., & El-Kafrawy, P. (2023). 4-Azido-7-nitrobenzoxadiazole as innovative clickable fluorescence probe for trace and selective quantification of ethinylestradiol in human plasma. Bioorganic chemistry, 139, 106753. Retrieved from [Link]

-

Amaro, M., et al. (2017). Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location. RSC Publishing. Retrieved from [Link]

-

Rosales-Hurtado, M. A., et al. (2021). Synthesis, Optical Properties, and Antiproliferative Evaluation of NBD-Triterpene Fluorescent Probes. Molecules, 26(11), 3169. Retrieved from [Link]

-

Shrivastava, A., & Chattopadhyay, A. (2021). Application of NBD-Labeled Lipids in Membrane and Cell Biology. ResearchGate. Retrieved from [Link]

-

Wang, H., et al. (2020). Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation. Chemical Science, 11(29), 7654–7660. Retrieved from [Link]

-

Petrescu, A. D., et al. (2008). LIPID TRANSFER PROTEIN BINDING OF UNMODIFIED NATURAL LIPIDS AS ASSESSED BY SURFACE PLASMON RESONANCE METHODOLOGY. Journal of lipid research, 49(9), 2033–2044. Retrieved from [Link]

Sources

- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. biotium.com [biotium.com]

- 4. interchim.fr [interchim.fr]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. This compound | 159717-69-8 | TCI AMERICA [tcichemicals.com]

- 9. (S)-(-)-NBD-Pro-COCl [=(S)-(-)-4-Nitro-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole] [HPLC Labeling Reagent for e.e. Determination], 100MG | Labscoop [labscoop.com]

- 10. 4-Azido-7-nitrobenzoxadiazole as innovative clickable fluorescence probe for trace and selective quantification of ethinylestradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LIPID TRANSFER PROTEIN BINDING OF UNMODIFIED NATURAL LIPIDS AS ASSESSED BY SURFACE PLASMON RESONANCE METHODOLOGY - PMC [pmc.ncbi.nlm.nih.gov]

(R)-(+)-NBD-Pro-COCl supplier and purchasing information

An In-Depth Technical Guide to (R)-(+)-NBD-Pro-COCl: A Chiral Derivatizing Agent for Enantiomeric Resolution

Executive Summary

(R)-(+)-4-Nitro-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole, commonly known as this compound, is a specialized chiral derivatizing agent pivotal for the enantiomeric resolution of chiral amines and alcohols. Its utility lies in its ability to react with enantiomeric mixtures to form stable, diastereomeric amides or esters. These diastereomers, possessing distinct physical properties, can then be separated using standard achiral high-performance liquid chromatography (HPLC). The integrated nitrobenzoxadiazole (NBD) fluorophore allows for highly sensitive detection using fluorescence detectors, making this reagent an invaluable tool in pharmaceutical analysis, drug metabolism studies, and quality control where enantiomeric purity is critical. This guide provides a comprehensive overview of its properties, suppliers, handling protocols, and a detailed methodology for its application.

Introduction to Chiral Derivatization with this compound

The separation and quantification of enantiomers are fundamental challenges in chemical and pharmaceutical sciences. Enantiomers possess identical physical properties in an achiral environment, making their separation by standard chromatographic techniques impossible. Indirect chiral resolution is a robust strategy that involves derivatizing the enantiomeric analyte with a chiral agent to form a pair of diastereomers. These newly formed diastereomers have different physicochemical properties and can be separated on a conventional, achiral stationary phase.

This compound is a highly effective chiral derivatizing agent for primary and secondary amines, as well as alcohols. The molecule consists of two key functional components:

-

The (R)-proline-derived acyl chloride: This chiral moiety provides the stereocenter necessary to create diastereomers upon reaction with a chiral analyte.

-

The NBD fluorophore: This unit allows the resulting diastereomers to be detected with high sensitivity by fluorescence, with typical excitation and emission wavelengths around 470-485 nm and 530-540 nm, respectively[1][2].

The derivatization reaction is straightforward and results in stable derivatives suitable for both normal and reversed-phase HPLC without decomposition.

Physicochemical Properties and Specifications

A clear understanding of the reagent's properties is essential for its effective use and storage.

| Property | Value | Source(s) |

| Chemical Name | (R)-(+)-4-Nitro-7-(2-chloroformylpyrrolidin-1-yl)-2,1,3-benzoxadiazole | [3] |

| Synonyms | This compound, (R)-(+)-4-Nitro-7-(2-chloroformylpyrrolidin-1-yl)benzofurazan | |

| CAS Number | 159717-69-8 | |

| Molecular Formula | C₁₁H₉ClN₄O₄ | [4] |

| Molecular Weight | 296.66 g/mol | [5] |

| Appearance | Light yellow to brown powder or crystals | |

| Purity | Typically >98.0% (HPLC) | |

| Fluorescence | Excitation: ~470-485 nm, Emission: ~530-540 nm (for NBD-amine/ester adducts) | [1][2] |

Mechanism of Derivatization

The core of this analytical technique is the nucleophilic acyl substitution reaction between this compound and the amine or alcohol group of the analyte. The acyl chloride is a highly reactive electrophile.

Causality of the Reaction:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen (of an amine) or oxygen (of an alcohol) attacks the electrophilic carbonyl carbon of the acyl chloride.

-

Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Leaving Group Departure: The intermediate collapses, and the chloride ion is expelled as a leaving group.

-

Proton Abstraction: A weak base, such as pyridine, is included in the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

This reaction results in the formation of a stable amide or ester bond, covalently linking the NBD-proline tag to the analyte. When the analyte is a racemic mixture (containing both R and S enantiomers), this process yields two distinct diastereomers: (R,R)-NBD-Pro-Analyte and (R,S)-NBD-Pro-Analyte.

Caption: Derivatization of a racemic amine with this compound yields two distinct diastereomers.

Supplier and Purchasing Information

This compound is available from several specialized chemical suppliers. Researchers should always request a certificate of analysis to verify purity and identity.

| Supplier | Product Code | Typical Purity/Grade | Notes |

| TCI Chemicals | A5566 | >98.0% (HPLC) | Primary manufacturer. Also available as the (S)-(-) enantiomer (A5567). |

| Fisher Scientific | PI78440 | TCI America™ grade[3] | Distributor for TCI products in certain regions. |

| BenchChem | Available as (S)-(-)-NBD-Pro-COCl (CAS 159717-68-7)[1] | Supplier of various chemical reagents. |

Safety, Handling, and Storage Protocols

Proper handling is crucial due to the reagent's reactivity and potential hazards.

-